molecular formula C11H13BrFN B11730076 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Cat. No.: B11730076
M. Wt: 258.13 g/mol
InChI Key: RGYHRQNEMBAGOM-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13BrFN and a molecular weight of 258.13 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclopentanamine moiety.

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the reduction of intermediate compounds using reagents such as sodium borohydride and aluminum chloride . The reaction conditions include refluxing in tetrahydrofuran and subsequent purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)cyclopentanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

    Reduction Reactions: The compound can be reduced using reagents such as platinum carbon and Raney nickel under hydrogenation conditions.

    Oxidation Reactions: Oxidation of the amine group can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while reduction reactions can yield cyclopentylamines with different substituents.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclopentanamine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.

    Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its unique chemical structure.

    Industrial Applications: It is employed in the development of new materials and chemical processes in the industry.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various biological molecules. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)cyclopentanamine can be compared with other similar compounds, such as:

    1-(5-Bromo-2-chlorophenyl)cyclopentanamine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and chemical properties.

    1-(5-Bromo-2-methylphenyl)cyclopentanamine: The presence of a methyl group instead of a fluorine atom alters its steric and electronic characteristics.

    1-(5-Bromo-2-nitrophenyl)cyclopentanamine:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13BrFN/c12-8-3-4-10(13)9(7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

InChI Key

RGYHRQNEMBAGOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=CC(=C2)Br)F)N

Origin of Product

United States

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